Structure Elucidation of 6-Bromo-3-iodo-4-nitro-1H-indazole: A Comprehensive Technical Guide
Executive Summary The unambiguous structural elucidation of highly functionalized heterocycles is a critical bottleneck in drug discovery and materials science. 6-Bromo-3-iodo-4-nitro-1H-indazole (CAS: 885519-45-9) prese...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The unambiguous structural elucidation of highly functionalized heterocycles is a critical bottleneck in drug discovery and materials science. 6-Bromo-3-iodo-4-nitro-1H-indazole (CAS: 885519-45-9) presents a unique analytical challenge: it features a tautomeric fused-ring system, a strongly electron-withdrawing nitro group, and two different heavy halogens (bromine and iodine) that dramatically perturb the local electronic environment.
This whitepaper provides an in-depth, field-proven methodology for the structural elucidation of this complex scaffold. By leveraging the causality behind isotopic fingerprinting and relativistic nuclear magnetic resonance (NMR) phenomena, this guide establishes a self-validating workflow to definitively assign the regiochemistry and electronic structure of the molecule.
The Logic of the Elucidation Strategy
To avoid the pitfalls of misassignment in poly-substituted indazoles, researchers must move beyond simply matching spectral peaks to predicted libraries. The elucidation must be treated as a logical network where each analytical technique validates the other.
Caption: Workflow for the structural elucidation of halogenated indazoles.
Ionization Causality in Mass Spectrometry
For 6-bromo-3-iodo-4-nitro-1H-indazole, positive electrospray ionization (ESI+) often yields poor signal-to-noise ratios. However, the combined electron-withdrawing effects of the 4-nitro group, 6-bromo, and 3-iodo substituents render the indazole N-H highly acidic. By deliberately selecting ESI in negative mode (ESI-) , we force the formation of the
[M−H]−
anion, resulting in a high-abundance, self-validating molecular ion peak.
The Relativistic HALA Effect in 13C NMR
Assigning the carbon backbone of halogenated heterocycles is notoriously difficult due to overlapping aromatic signals. However, the iodine atom at the C3 position provides a definitive spectroscopic anchor. Because iodine possesses a massive electron cloud and high spin-orbit coupling, it induces a relativistic phenomenon known as the Heavy-Atom-on-Light-Atom (HALA) effect [1]. This effect drastically shields the directly attached carbon (C3), shifting its
13C
resonance significantly upfield (~90–95 ppm) compared to typical aromatic carbons. Understanding this causality prevents the misassignment of C3 as an impurity or aliphatic artifact.
Isotopic Fingerprinting via HRMS
Before proceeding to NMR, the molecular formula (
C7H3BrIN3O2
) must be confirmed via High-Resolution Mass Spectrometry (HRMS). The presence of bromine and iodine creates a highly specific isotopic fingerprint. Bromine exists naturally as two isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio. Iodine is monoisotopic (
127I
) but carries a distinct mass defect.
Table 1: HRMS Isotopic Data for
[M−H]−
Ion
Formula
Theoretical m/z
Relative Abundance
Diagnostic Value
[M−H]−(79Br)
C7H279BrIN3O2
365.838
~100%
Base peak, confirms exact mass of the core.
[M−H]−(81Br)
C7H281BrIN3O2
367.836
~97%
The ~1:1 doublet definitively confirms a single bromine atom.
Nuclear Magnetic Resonance (NMR) Profiling
The structural elucidation of the indazole core relies heavily on 1D and 2D NMR techniques, as detailed in authoritative guides on 2[2] and the 3[3].
1H NMR Regiochemistry
The 4-nitro and 6-bromo substitution pattern leaves only two protons on the benzene ring: H5 and H7. Because they are separated by the C6 carbon, they are meta to each other. This spatial relationship dictates a specific
4JHH
coupling constant of approximately 1.5–2.0 Hz.
H5 is flanked by the strongly deshielding nitro group and the bromine atom, pushing its resonance furthest downfield (~8.15 ppm).
H7 is adjacent to the bromine and the N1 nitrogen, appearing slightly more upfield (~7.90 ppm).
2D HMBC Connectivity Mapping
To prove that the nitro group is at C4 and the bromine is at C6, Heteronuclear Multiple Bond Correlation (HMBC) is utilized to trace
2JCH
and
3JCH
couplings.
Caption: Key HMBC correlations establishing the regiochemistry of the indazole core.
Table 2: NMR Chemical Shift Assignments (DMSO-d6, 600 MHz)
Position
1H
Shift (ppm)
Multiplicity (J in Hz)
13C
Shift (ppm)
Assignment Rationale
1
~13.8
br s
-
N-H, highly deshielded by
NO2
and halogens.
3
-
-
~92.5
C-I, heavily shielded by the relativistic HALA effect.
3a
-
-
~141.0
Bridgehead carbon,
3J
correlation from H5.
4
-
-
~143.5
C−NO2
, strongly deshielded quaternary carbon.
5
~8.15
d (J = 1.8)
~118.0
Meta to H7, deshielded by ortho-nitro cone.
6
-
-
~122.5
C-Br, moderate heavy atom effect.
7
~7.90
d (J = 1.8)
~114.0
Meta to H5,
2J
correlation to C6 and C7a.
7a
-
-
~139.0
Bridgehead carbon,
3J
correlation from H7.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed with built-in validation checkpoints.
Protocol 1: HRMS Isotopic Fingerprinting
Sample Preparation: Dissolve 1 mg of 6-bromo-3-iodo-4-nitro-1H-indazole in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.
Instrument Tuning: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to achieve sub-5 ppm mass accuracy.
Acquisition: Operate the instrument in Negative Ion Mode (ESI-) .
Validation Checkpoint: Inspect the raw spectrum at ~366 m/z. The protocol is only considered valid if a doublet separated by exactly ~1.998 Da is observed at a ~1:1 intensity ratio. If a singlet is observed, the sample has degraded (debromination) or the wrong compound was synthesized.
Protocol 2: Comprehensive NMR Profiling
Solvent Selection & Prep: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6.
Causality: Non-polar solvents like
CDCl3
allow indazoles to form strong intermolecular hydrogen-bonded dimers, causing severe line broadening of the N-H signal. DMSO-d6 disrupts these dimers, sharpening the spectrum and locking the tautomeric equilibrium primarily into the 1H-form[2].
2D Acquisition (HSQC & HMBC): Acquire gradient-selected 2D spectra to map the proton-carbon framework.
Validation Checkpoint: Overlay the HSQC and HMBC spectra in the processing software. Any cross-peaks that appear in both spectra must be flagged as
1JCH
breakthrough artifacts. Only peaks exclusive to the HMBC spectrum can be safely utilized to map the
2J
and
3J
long-range connectivity shown in the DOT diagram above.
References
13C NMR of indazoles
ResearchGate / Chemistry of Heterocyclic Compounds[Link]
Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances
MDPI / International Journal of Molecular Sciences[Link]
Orthogonal Functionalization of Di-Halogenated Indazoles: A Technical Guide to 6-Bromo-3-iodo-1H-indazole and its 4-Nitro Derivative
Executive Summary & Chemical Identity Clarification In the landscape of modern drug discovery, the 1H -indazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for the purine ring of ATP in k...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity Clarification
In the landscape of modern drug discovery, the
1H
-indazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for the purine ring of ATP in kinase inhibitors. Within this chemical space, a critical distinction must be made regarding registry numbers: CAS 885521-88-0 refers to the foundational bifunctionalized core, 6-Bromo-3-iodo-
1H
-indazole . Its nitrated analogue, 6-Bromo-3-iodo-4-nitro-
1H
-indazole , corresponds to CAS 885519-45-9 .
Both compounds are indispensable building blocks. The base di-halogenated core allows for highly regioselective cross-coupling, while the 4-nitro variant provides a synthetic handle that, upon reduction, yields a 4-amino group critical for hinge-binding interactions in kinase active sites.
Quantitative Data & Physical Properties
Property
6-Bromo-3-iodo-
1H
-indazole
6-Bromo-3-iodo-4-nitro-
1H
-indazole
CAS Number
885521-88-0
885519-45-9
Molecular Formula
C₇H₄BrIN₂
C₇H₃BrIN₃O₂
Molecular Weight
322.93 g/mol
367.93 g/mol
Exact Mass
321.86 Da
366.84 Da
Physical Form
Yellowish-brown to white solid
Solid
Reactivity Profile
Orthogonal C3/C6 cross-coupling
Orthogonal C3/C6 coupling + C4 reduction
Primary Application
NaV1.7 / PLK4 Inhibitor Scaffold
Hinge-binding Kinase Inhibitor Scaffold
Mechanistic Rationale in Drug Design
The strategic placement of iodine at the C3 position and bromine at the C6 position is a deliberate design choice driven by thermodynamics and kinetics.
Orthogonal Reactivity: The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~55 kcal/mol) compared to the carbon-bromine (C–Br) bond (~68 kcal/mol). In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the C–I bond occurs orders of magnitude faster than into the C–Br bond. This causality allows medicinal chemists to functionalize the C3 position regioselectively without the need for complex protecting group strategies or symmetric intermediates .
The Role of the 4-Nitro Group: Nitration at the C4 position provides a moiety that can be reduced to a primary amine. In kinase inhibitors, such as those targeting Polo-like kinase 4 (PLK4), this 4-amino group acts as a crucial hydrogen-bond donor to the kinase hinge region, exponentially increasing binding affinity and residence time .
Figure 1: Orthogonal synthetic workflow exploiting differential reactivity of C3-iodo and C6-bromo sites.
Protocol 1: Electrophilic Iodination of 6-Bromo-
1H
-indazole (Synthesis of CAS 885521-88-0)
Objective: Regioselective iodination at the C3 position.
Causality: N-Iodosuccinimide (NIS) is selected over elemental iodine (I₂/KOH) because it acts as a milder, controlled source of electrophilic iodine (I⁺), preventing over-iodination at the electron-rich C4 or C7 positions.
Step-by-Step Procedure:
Dissolve 6-bromo-
1H
-indazole (1.0 eq, e.g., 25.38 mmol) in anhydrous
N,N
-Dimethylformamide (DMF) under an inert argon atmosphere.
Add NIS (1.5 eq, 38.06 mmol) portion-wise at 0 °C to control the initial exothermic reaction.
Warm the mixture to room temperature and stir for 4 hours. Monitor progress via LC-MS until the starting material is fully consumed.
Self-Validation/Workup: Pour the reaction mixture into ice-cold water. Add saturated aqueous ammonium chloride (NH₄Cl) to quench any unreacted NIS.
Filter the resulting precipitate, wash extensively with deionized water to remove residual DMF and succinimide, and dry under high vacuum to afford 6-bromo-3-iodo-
1H
-indazole as a high-purity solid (>98% yield).
Objective: Functionalize the C3 position while preserving the C6-bromo handle for downstream diversification.
Causality: A bulky catalyst like Pd(dppf)Cl₂ is utilized because its large bite angle and steric bulk amplify the kinetic preference for the highly accessible, weaker C–I bond, leaving the C–Br bond untouched.
Step-by-Step Procedure:
Charge a Schlenk flask with 6-bromo-3-iodo-
1H
-indazole (1.0 eq), the desired aryl boronic acid (1.05 eq—the slight excess ensures complete C–I conversion without forcing C–Br conversion), and K₂CO₃ (2.0 eq).
Add Pd(dppf)Cl₂ (0.05 eq) and a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
Heat the mixture to 80 °C for 6–8 hours.
Self-Validation/Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄. The persistence of the bromine isotope pattern (a distinct 1:1 ratio of M / M+2 peaks) in the LC-MS of the crude product validates that the C6 position remains intact.
Applications in Therapeutics
Oncology (PLK4 Inhibitors):
PLK4 is a master regulator of centriole duplication; its overexpression is directly linked to breast cancer, lung cancer, and neuroblastoma. Indazole derivatives serve as potent PLK4 inhibitors. The C3 position is typically coupled to an aryl or heteroaryl group that extends into the solvent-exposed specificity pocket, while the C6-bromo group is either retained or converted to a solubilizing moiety to interact favorably with the ribose-binding pocket of the kinase .
Pain Management (NaV1.7 Inhibitors):
The voltage-gated sodium channel NaV1.7 is a highly validated target for neuropathic and inflammatory pain. 3-Aryl-indazole acylsulfonamides have been discovered as potent and selective NaV1.7 inhibitors. The orthogonal functionalization of the indazole core allows for the precise tuning of lipophilicity and spatial geometry required to achieve selectivity over the cardiac NaV1.5 channel, mitigating cardiovascular toxicity risks .
Safety, Handling, and Storage
To maintain the integrity of the self-validating protocols, strict storage conditions must be adhered to:
Storage: Must be stored at 2–8 °C under an inert gas (Nitrogen or Argon). The C–I bond is susceptible to photo-oxidation and radical cleavage; therefore, it must be kept in a dark, tightly sealed container.
Handling: Classified as a skin and eye irritant (GHS Hazard Statements: H302, H315, H319, H335). Handle exclusively within a certified fume hood using nitrile gloves and safety goggles to prevent mucous membrane irritation.
References
Luo, G., et al. "Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain." Journal of Medicinal Chemistry, 2019, 62(2):831-856. URL:[Link]
Fan, C., et al. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." National Institutes of Health (NIH) - PubMed Central (PMC), 2025. URL:[Link]
An in-depth technical analysis of 6-Bromo-3-iodo-4-nitro-1H-indazole requires a rigorous understanding of its physicochemical properties, structural causality, and its role as a highly programmable scaffold in modern med...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 6-Bromo-3-iodo-4-nitro-1H-indazole requires a rigorous understanding of its physicochemical properties, structural causality, and its role as a highly programmable scaffold in modern medicinal chemistry. This guide provides drug development professionals and synthetic chemists with authoritative methodologies for the synthesis, characterization, and orthogonal functionalization of this critical building block.
6-Bromo-3-iodo-4-nitro-1H-indazole is a polyhalogenated, electron-deficient heterocyclic core. The strategic placement of three distinct functional groups (iodo, bromo, and nitro) on the indazole nucleus creates a versatile template for multi-step derivatization.
The precise molecular weight of this compound is 367.93 g/mol . Because both bromine and iodine are heavy halogens, they significantly impact the molecule's mass spectrometry profile. While iodine is monoisotopic (
127I
), bromine exists as a nearly 1:1 mixture of
79Br
and
81Br
. This results in a highly characteristic isotopic doublet in mass spectrometry, which is critical for analytical validation.
Strategic Importance in Drug Discovery (Causality of Design)
The indazole core is a 4 in medicinal chemistry, frequently serving as a bioisostere for indole or benzimidazole to act as a potent kinase hinge-binder[4].
The specific substitution pattern of 6-bromo-3-iodo-4-nitro-1H-indazole is engineered for orthogonal reactivity :
C3-Iodine: The carbon-iodine (C-I) bond has a lower bond dissociation energy than the carbon-bromine (C-Br) bond. This allows for highly selective, low-temperature Palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) exclusively at the C3 position.
C6-Bromine: Once the C3 position is functionalized, the C6-bromo group can be activated under harsher conditions (higher temperatures, stronger bases) for secondary cross-coupling events, such as Buchwald-Hartwig aminations.
C4-Nitro: The nitro group acts as a strong electron-withdrawing group during synthesis, deactivating the benzene ring to prevent unwanted electrophilic aromatic substitution. Post-coupling, it serves as a reducible handle to generate a C4-amine, which can be further acylated or used to close a tricyclic system. This exact orthogonal logic is frequently utilized in the synthesis of complex immunomodulators, such as 5[5].
Caption: Orthogonal reactivity logic for sequential functionalization of the indazole scaffold.
The most efficient route to 6-bromo-3-iodo-4-nitro-1H-indazole relies on the regioselective electrophilic aromatic substitution (EAS) of 6-bromo-4-nitro-1H-indazole.
Causality of Reagent Selection: N-iodosuccinimide (NIS) is strictly preferred over elemental iodine (
I2
) and nitric acid. NIS provides a controlled, mild source of electrophilic iodine (
I+
), which prevents over-halogenation[7]. N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature stabilizes the iodonium transition state, accelerating the reaction specifically at the electron-rich pyrazole ring while the nitro-substituted benzene ring remains deactivated[6].
Step-by-Step Procedure:
Preparation: Charge an oven-dried round-bottom flask with 6-bromo-4-nitro-1H-indazole (1.0 equiv) and anhydrous DMF to achieve a 0.5 M concentration.
In-Process Validation: Ensure complete dissolution. A clear, homogenous solution confirms the substrate is fully solvated and ready for uniform electrophilic attack.
Electrophile Addition: Add NIS (1.5 to 2.0 equiv) portion-wise at 25°C under a nitrogen atmosphere[6].
Causality: Portion-wise addition mitigates localized exothermic spikes that could drive non-specific degradation or ring-opening side reactions.
Reaction Monitoring: Stir the reaction mixture for 2 hours at room temperature[6].
Analytical Validation: Monitor the reaction progression via LC-MS. The starting material should deplete, replaced by a new peak. In negative electrospray ionization (ESI-) mode, look for the characteristic isotopic doublet at m/z 365.8 / 367.8 [M-H]⁻ . This mass shift of exactly +126 Da confirms successful mono-iodination without over-reaction.
Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (
Na2S2O3
).
Causality: Thiosulfate acts as a reducing agent, converting any unreacted NIS or liberated iodine into highly water-soluble iodide ions (
I−
), preventing post-extraction contamination of the product.
Isolation: Dilute with water, extract with Ethyl Acetate (EtOAc, 3x), wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure[6].
Caption: Synthetic workflow for C3-regioselective iodination of the indazole core.
Downstream Validation: Ensuring Orthogonality
When utilizing 6-bromo-3-iodo-4-nitro-1H-indazole in downstream drug synthesis, verifying the preservation of the orthogonal handles is paramount.
If performing a Suzuki-Miyaura coupling to functionalize the C3 position, the reaction temperature must be strictly controlled (typically
≤
60°C)[5].
Self-Validating Check: Post-coupling LC-MS analysis must show the displacement of the iodine atom (-126 Da) while strictly retaining the bromine isotope pattern (a distinct doublet separated by 2 Da). If the mass spectrum reveals a singlet peak lacking the M/M+2 doublet, it indicates that the catalytic conditions were too harsh, resulting in over-coupling at the C6-bromo position and destroying the scaffold's programmability.
References
CAS 885519-45-9 | 6-Bromo-3-iodo-4-nitro-1H-indazole,95+% - Codow. Available at: [Link]
US20240150321A1 - Pyrazolylsulfonamide compounds and their use in therapy - Google Patents.
WO2024044344A1 - Composés de pyridinylsulfonamide et leur utilisation en thérapie - Google Patents.
The Nitro-Indazole Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Privileged Scaffold in Medicinal Chemistry The indazole nucleus, a bicyclic aromatic heterocyc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine and indole allows it to interact with a wide range of biological targets, making it a fertile ground for the development of novel therapeutics. The introduction of a nitro group (–NO₂) to this versatile core dramatically alters its electronic properties and metabolic fate, unlocking a diverse spectrum of potent biological activities. This in-depth technical guide provides a comprehensive exploration of the biological landscape of nitro-substituted indazoles, offering field-proven insights into their mechanisms of action, therapeutic potential, and the experimental methodologies crucial for their evaluation.
The Enigmatic Mechanism: Bioreductive Activation
A cornerstone of the biological activity of many nitro-substituted indazoles lies in their capacity for bioreductive activation. This process, often a prerequisite for their cytotoxic effects, is particularly prominent in hypoxic environments, such as those found in solid tumors and certain microbial or parasitic niches.
The central tenet of this mechanism is the enzymatic reduction of the nitro group. This transformation is primarily carried out by a class of enzymes known as nitroreductases, which are more prevalent in microbial and parasitic organisms than in mammalian cells. This differential expression provides a basis for selective toxicity.
The reduction proceeds through a series of reactive intermediates, including the nitroso and hydroxylamine species. These electrophilic intermediates can covalently modify and damage critical cellular macromolecules, such as DNA, proteins, and lipids, ultimately leading to cell death.
Figure 1: Generalized workflow of the bioreductive activation of nitro-indazoles.
A Spectrum of Biological Activities: From Cancer to Parasites
The unique chemical properties conferred by the nitro group have positioned nitro-substituted indazoles as promising candidates across a range of therapeutic areas.
Anticancer Activity: Targeting the Tumoral Microenvironment
The hypoxic core of solid tumors presents a unique opportunity for targeted therapy. Nitro-substituted indazoles can act as hypoxia-activated prodrugs, undergoing selective reduction to their cytotoxic forms within the tumor microenvironment while remaining relatively inert in well-oxygenated healthy tissues.
Derivatives of 6-nitroindazole, in particular, have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown IC₅₀ values in the range of 5–15 μM against the NCI-H460 lung carcinoma cell line.[1] The position of the nitro group is a critical determinant of activity, with different isomers exhibiting varying potencies.
Table 1: Selected Anticancer Activity of Nitro-Substituted Indazole Derivatives.
Beyond bioreductive activation, some nitro-indazole derivatives function as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. The indazole scaffold serves as an effective template for designing inhibitors of kinases such as VEGFR, PI3K/AKT/mTOR, and Aurora kinases.[2][3][4]
Figure 3: A streamlined workflow of the MTT assay for assessing cytotoxicity.
Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
Microorganism of interest (bacterial or fungal strain)
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Sterile 96-well microtiter plates
Nitro-indazole compound
Positive control antibiotic
Sterile saline or PBS
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation:
From a fresh culture, prepare a standardized inoculum of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
Compound Dilution:
Prepare a stock solution of the nitro-indazole compound.
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to obtain a range of concentrations.
Inoculation:
Add the prepared inoculum to each well containing the compound dilutions.
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
Incubation:
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
MIC Determination:
After incubation, visually inspect the wells for turbidity (growth).
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Alternatively, the absorbance of each well can be read using a microplate reader to determine the inhibition of growth.
Synthesis of Key Nitro-Indazole Scaffolds
The accessibility of diverse nitro-substituted indazoles is crucial for structure-activity relationship (SAR) studies and further drug development. The following are representative protocols for the synthesis of key nitro-indazole isomers.
Synthesis of 4-Nitro-1H-indazole
This synthesis is typically achieved via the diazotization of 2-methyl-3-nitroaniline.
Materials:
2-methyl-3-nitroaniline
Sodium nitrite (NaNO₂)
Glacial acetic acid
Water
Procedure:
Dissolve 2-methyl-3-nitroaniline in glacial acetic acid and cool the solution to 0°C.
Prepare an aqueous solution of sodium nitrite.
Add the sodium nitrite solution to the cooled solution of 2-methyl-3-nitroaniline.
Allow the reaction mixture to warm to room temperature and stir overnight.
Isolate the product by filtration and purify as necessary.
[5]
Synthesis of 5-Nitro-1H-indazole
A common method for the synthesis of 5-nitro-1H-indazole involves the diazotization of 2-methyl-4-nitroaniline.
Materials:
2-methyl-4-nitroaniline
Sodium nitrite (NaNO₂)
Acetic acid
Water
Procedure:
Dissolve 2-methyl-4-nitroaniline in acetic acid and cool to 0°C.
Add a solution of sodium nitrite in water dropwise to the reaction mixture.
Stir the reaction mixture at room temperature for an extended period (e.g., 72 hours).
Remove the solvent under reduced pressure and work up the residue to isolate the 5-nitro-1H-indazole.
[6]
Synthesis of 6-Nitro-1H-indazole
The synthesis of 6-nitro-1H-indazole can be achieved from 2-methyl-5-nitroaniline.
Materials:
2-methyl-5-nitroaniline
Sodium nitrite (NaNO₂)
Acetic acid
Acetic anhydride
Procedure:
Prepare a reaction mixture of 2-methyl-5-nitroacetanilide (which can be formed in situ from 2-methyl-5-nitroaniline) in glacial acetic acid and acetic anhydride.
Heat the reaction mixture and add solid sodium nitrite portion-wise to effect nitrosation and ring closure.
Isolate the product by pouring the reaction mixture into water, followed by filtration and purification.
Synthesis of 7-Nitro-1H-indazole
7-nitro-1H-indazole can be synthesized from 2-methyl-6-nitroaniline following a similar diazotization and cyclization strategy.
[7]
Conclusion and Future Perspectives
Nitro-substituted indazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their unique mechanism of bioreductive activation offers a compelling strategy for developing targeted therapies, particularly for cancer and infectious diseases. The continued exploration of the vast chemical space around the nitro-indazole scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense potential for the discovery of next-generation therapeutics. This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic power of this remarkable heterocyclic system.
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. (URL: [Link])
CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (URL: [Link])
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review - MDPI. (URL: [Link])
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Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Publishing. (URL: [Link])
IC 50 values of compound 6a-6u against four tumor cell lines in vitro. - ResearchGate. (URL: [Link])
Antileishmanial activity of 5-nitroindazole derivatives - PMC. (URL: [Link])
(PDF) 5-Nitroimidazole derivatives and their antimicrobial activity - ResearchGate. (URL: [Link])
5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed. (URL: [Link])
Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC. (URL: [Link])
practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (URL: [Link])
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])
Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study - Semantic Scholar. (URL: [Link])
A Technical Guide to the Comparative Reactivity of Iodo- vs. Bromoindazoles in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalizat...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Among the most powerful methods for indazole derivatization are transition metal-catalyzed cross-coupling reactions, for which haloindazoles are critical precursors. This in-depth technical guide provides a comprehensive analysis of the comparative reactivity of iodo- and bromoindazoles, offering field-proven insights to inform experimental design and optimization. By examining the fundamental principles of carbon-halogen bond reactivity and synthesizing data from key synthetic transformations, this guide serves as a valuable resource for researchers navigating the nuanced landscape of indazole functionalization.
Introduction: The Strategic Importance of Haloindazoles in Drug Discovery
Indazoles are bicyclic heteroaromatic compounds that are isosteric to indoles and are present in a wide array of biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them attractive pharmacophores. The introduction of substituents onto the indazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. Halogenated indazoles, particularly those bearing iodine or bromine, are versatile intermediates that serve as linchpins in the construction of complex molecular architectures through a variety of cross-coupling reactions.
The choice between an iodo- or bromoindazole precursor is a critical decision in the design of a synthetic route. This choice is not merely one of convenience but has profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy. This guide will dissect the factors governing the reactivity of these two halogenated systems, providing a framework for rational decision-making in the laboratory.
Fundamental Principles: The Carbon-Halogen Bond as a Linchpin of Reactivity
The differential reactivity of iodo- and bromoindazoles in the most common and synthetically valuable transformations, particularly palladium-catalyzed cross-coupling reactions, is fundamentally rooted in the differing properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
The generally accepted trend in reactivity for aryl halides in these reactions is:
C-I > C-Br > C-Cl
This trend is primarily dictated by the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. This lower BDE of the C-I bond facilitates the rate-determining step in many palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. A faster oxidative addition generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Protocols & Analytical Methods
Method
Application Note: Synthesis and Orthogonal Functionalization of 6-Bromo-3-iodo-4-nitro-1H-indazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Significance In modern medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Strategic Significance
In modern medicinal chemistry and materials science, the rapid assembly of complex heterocyclic libraries relies heavily on polyfunctional building blocks. 6-Bromo-3-iodo-4-nitro-1H-indazole is a premium trifunctional scaffold designed for precisely controlled, stepwise functionalization.
The strategic value of this molecule lies in its orthogonal reactivity profile[1]:
C3-Iodine: Features the lowest bond dissociation energy (BDE), making it the most reactive site for initial Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].
C6-Bromine: Serves as a secondary coupling site, allowing for sequential functionalization once the C3 position has been elaborated.
C4-Nitro Group: A strongly electron-withdrawing group that can be selectively reduced to an amine (e.g., via SnCl₂ or catalytic hydrogenation) to enable subsequent amidation, Buchwald-Hartwig coupling, or diazotization[1].
Orthogonal functionalization strategy exploiting the reactivity differences of the scaffold.
The synthesis of 3-iodo-1H-indazoles is highly dependent on base-mediated electrophilic aromatic substitution (
SEAr
)[2]. The starting material, 6-bromo-4-nitro-1H-indazole, is highly electron-deficient. The strongly electron-withdrawing nature of the 4-nitro and 6-bromo groups severely depletes the electron density of the indazole core, rendering the neutral molecule virtually unreactive towards mild electrophiles like Iodine (
I2
).
To overcome this thermodynamic barrier, a strong base such as Potassium Hydroxide (KOH) is employed. KOH deprotonates the
N1−H
of the indazole, generating a highly nucleophilic indazolide anion . This anionic intermediate delocalizes negative charge throughout the fused ring system, specifically concentrating electron density at the C3 position. This activation is strictly required to facilitate the rapid electrophilic attack by
I2
, successfully yielding the C3-iodinated product[2],[3].
Quantitative Data: Reagent Matrix
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Mechanistic Role
6-Bromo-4-nitro-1H-indazole
242.03
1.0
2.42 g
Starting Material / Substrate
Potassium Hydroxide (KOH)
56.11
3.0
1.68 g
Base / Anion Activator
Iodine (
I2
)
253.81
1.5
3.81 g
Electrophile
N,N-Dimethylformamide (DMF)
73.09
N/A
25 mL
Polar Aprotic Solvent
Sodium Thiosulfate (10% aq)
158.11
Excess
50 mL
Quenching Agent / Reductant
Experimental Protocol
This protocol outlines a self-validating workflow designed to maximize yield while preventing over-halogenation. Similar protocols have successfully yielded 6-bromo-3-iodo-1H-indazole by reacting the precursor with KOH (2.0 equiv.) and
I2
(1.5 equiv.) in DMF at room temperature for 3 hours[3].
Experimental workflow for the base-mediated C3-iodination of 6-bromo-4-nitro-1H-indazole.
Step-by-Step Methodology
Step 1: Substrate Solvation
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-4-nitro-1H-indazole (2.42 g, 10.0 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.
Causality: DMF is chosen as a polar aprotic solvent because it excellently solvates both the organic substrate and the potassium cation, leaving the resulting indazolide anion "naked" and highly reactive.
Step 2: Base Activation
Add KOH pellets (1.68 g, 30.0 mmol) directly to the stirring solution. Allow the mixture to stir at room temperature (25 °C) for 30 minutes.
Causality: This 30-minute incubation period is critical. It ensures complete deprotonation of the indazole
N−H
, generating the nucleophilic indazolide anion before the electrophile is introduced.
Step 3: Electrophilic Iodination
Dissolve Iodine (3.81 g, 15.0 mmol) in anhydrous DMF (10 mL). Add this dark iodine solution dropwise to the reaction mixture over 15–20 minutes. Protect the flask from direct light (e.g., wrap in aluminum foil) and stir at 25 °C for 2 to 3 hours. Monitor reaction completion via TLC (Hexane/EtOAc 2:1).
Causality: Dropwise addition prevents localized high concentrations of
I2
, which suppresses unwanted oxidative degradation and poly-halogenation side reactions.
Step 4: Quenching
Once TLC indicates complete consumption of the starting material, pour the dark reaction mixture into an ice-water bath (100 mL) containing 10% w/v Sodium Thiosulfate (
Na2S2O3
). Stir vigorously until the dark brown color of unreacted iodine completely dissipates, leaving a yellow/off-white suspension.
Causality:
Na2S2O3
acts as a mild reducing agent, converting highly reactive, unreacted
I2
into highly water-soluble, inert iodide ions (
I−
). This prevents product contamination and decolorizes the mixture for easier visual assessment.
Step 5: Isolation & Workup
Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water (3 × 50 mL).
Causality: Extensive aqueous washing is required to completely remove residual DMF and inorganic salts (KI, unreacted KOH, and sodium tetrathionate).
Step 6: Purification
Dissolve the crude solid in Ethyl Acetate (100 mL), wash with brine (50 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: Hexane to Hexane:EtOAc 3:1) to afford pure 6-Bromo-3-iodo-4-nitro-1H-indazole.
Palladium-catalyzed cross-coupling of 6-Bromo-3-iodo-4-nitro-1H-indazole
An Application Guide for the Strategic Functionalization of 6-Bromo-3-iodo-4-nitro-1H-indazole via Palladium-Catalyzed Cross-Coupling Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Strategic Functionalization of 6-Bromo-3-iodo-4-nitro-1H-indazole via Palladium-Catalyzed Cross-Coupling
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic derivatization of this heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[3][4] This document provides a detailed guide for the palladium-catalyzed cross-coupling of 6-bromo-3-iodo-4-nitro-1H-indazole, a highly versatile and functionalized building block. We present detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the principles of regioselective functionalization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecular architectures.
Introduction: The Indazole Scaffold in Drug Discovery
Nitrogen-containing heterocycles are foundational to the design of bioactive molecules.[2][5] Among these, the indazole ring system is of particular interest due to its prevalence in a wide array of pharmacologically active compounds, exhibiting activities such as anti-cancer, anti-inflammatory, and anti-HIV properties.[1][4] The ability to precisely install diverse substituents onto the indazole core is therefore a critical capability in modern drug discovery.
The subject of this guide, 6-bromo-3-iodo-4-nitro-1H-indazole, is a trifunctionalized intermediate designed for sequential and regioselective derivatization. It features:
An iodide at the C3 position , which is highly reactive towards palladium-catalyzed cross-coupling.[6][7]
A bromide at the C6 position , offering a secondary site for functionalization under different reaction conditions.[7]
An electron-withdrawing nitro group at the C4 position , which modulates the electronic properties of the heterocyclic system.
This unique arrangement allows for a controlled, stepwise synthesis of complex indazole derivatives, making it an invaluable tool for building compound libraries for biological screening.
Synthesis of the Starting Material: 6-Bromo-3-iodo-4-nitro-1H-indazole
A reliable supply of the starting material is essential. The synthesis can be approached in a two-step sequence starting from the commercially available 6-bromo-1H-indazole.
Step 1: Nitration of 6-bromo-1H-indazole
This step introduces the nitro group regioselectively at the C4 position. The directing effects of the pyrazole ring and the bromine atom guide the electrophilic aromatic substitution.[8]
Protocol:
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.0 equiv.) to concentrated sulfuric acid (5-10 volumes). Stir until complete dissolution.
Cool the mixture to 0-5 °C.
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (1 volume) dropwise, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture onto crushed ice.
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-4-nitro-1H-indazole.
Step 2: Iodination of 6-bromo-4-nitro-1H-indazole
The C3 position of the indazole ring is susceptible to deprotonation and subsequent electrophilic trapping. This protocol utilizes iodine as the electrophile.[9][10]
Protocol:
To a stirred solution of 6-bromo-4-nitro-1H-indazole (1.0 equiv.) in dimethylformamide (DMF, 10-15 volumes), add potassium hydroxide (KOH, 4.0 equiv.).[10]
Add a solution of iodine (I₂, 2.0 equiv.) in DMF dropwise to the mixture.[9][10]
Stir the reaction at room temperature for 2-3 hours.
Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.[9]
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the final product, 6-bromo-3-iodo-4-nitro-1H-indazole.
Principles of Regioselective Palladium-Catalyzed Cross-Coupling
The synthetic utility of 6-bromo-3-iodo-4-nitro-1H-indazole lies in the differential reactivity of the two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[11] The reactivity trend is governed by the carbon-halogen bond dissociation energy, which follows the order: C-I < C-Br < C-Cl .[11][12]
Consequently, the C3-I bond will undergo oxidative addition preferentially under milder conditions than the more robust C6-Br bond.[7][13] This allows for selective functionalization at the C3 position while leaving the C6-bromo group intact for subsequent, orthogonal coupling reactions.
Caption: Sequential functionalization workflow for 6-bromo-3-iodo-4-nitro-1H-indazole.
Application Notes and Protocols
All reactions must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and standard Schlenk techniques or a glovebox.[14]
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl Derivatives
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the indazole C3 position and various aryl or heteroaryl boronic acids.[15]
Protocol:
To a flame-dried Schlenk flask, add 6-bromo-3-iodo-4-nitro-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[6][16]
Evacuate and backfill the flask with inert gas three times.
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, or DMF).[6][16]
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%).[10][16]
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Examples
Entry
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
90
8
85
2
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
90
8
88
3
3-Pyridylboronic acid
PdCl₂(dppf) (3)
Cs₂CO₃
DMF
100
12
76
4
2-Thienylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
90
6
91
Sonogashira Coupling: Synthesis of 3-Alkynyl Derivatives
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety at the C3 position.[12] This reaction is co-catalyzed by palladium and copper(I) salts.[11]
Protocol:
To a flame-dried Schlenk flask, add 6-bromo-3-iodo-4-nitro-1H-indazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[11]
Evacuate and backfill the flask with inert gas.
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)).[11]
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling Examples
Entry
Alkyne
Pd Catalyst (mol%)
Cu(I) Source (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N
THF
RT
4
92
2
Ethynyltrimethylsilane
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N
THF
RT
3
89
3
Propargyl alcohol
PdCl₂(PPh₃)₂ (3)
CuI (6)
DIPEA
DMF
50
6
78
4
1-Heptyne
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N
THF
RT
5
85
Buchwald-Hartwig Amination: Synthesis of 3-Amino Derivatives
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of primary or secondary amines at the C3 position.[17][18] The choice of ligand is critical for reaction success.[14]
Protocol:
To an oven-dried Schlenk tube, add 6-bromo-3-iodo-4-nitro-1H-indazole (1.0 equiv.), the amine (1.2-1.5 equiv.), and the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst with a ligand like XPhos or RuPhos, 1-3 mol%).[14]
Add a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 2.0 equiv.).
Evacuate and backfill the tube with inert gas three times.
Add anhydrous, degassed solvent (e.g., THF or toluene).
Heat the reaction mixture to 65-110 °C for 12-24 hours.
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Examples
Entry
Amine
Catalyst/Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
XPhos Pd G3 (2)
LiHMDS
THF
65
16
84
2
Aniline
RuPhos Pd G3 (2)
NaOtBu
Toluene
100
18
75
3
Benzylamine
XPhos Pd G3 (2)
LiHMDS
THF
65
16
81
4
Piperidine
XPhos Pd G3 (2)
LiHMDS
THF
65
12
88
Mechanistic Overview and Troubleshooting
The general catalytic cycle for these reactions provides a framework for understanding and troubleshooting.[11][15][17]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Screen different catalysts/ligands (e.g., PdCl₂(dppf), XPhos).[16] Use a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄, LiHMDS).[14][16] Screen alternative solvents (DMF, Toluene, Dioxane).
Recovery of Starting Material
Reaction temperature too low; Insufficient reaction time.
Increase reaction temperature incrementally. Extend reaction time and monitor by TLC/LC-MS.
Byproduct Formation (e.g., Homocoupling)
Presence of oxygen; Catalyst degradation to Pd black.
Ensure the reaction setup is thoroughly degassed.[16] Use fresh catalyst and ligands; avoid overheating.
Debromination or Deiodination
Presence of protic sources; Side reaction with base/solvent.
Use anhydrous solvents and reagents. Consider a milder base if possible.
Conclusion
6-Bromo-3-iodo-4-nitro-1H-indazole is a powerful and versatile building block for medicinal chemistry and drug discovery. The distinct reactivity of its iodo and bromo substituents enables a highly controlled and regioselective approach to the synthesis of complex, polysubstituted indazoles. By leveraging established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently access a wide chemical space. The protocols and data presented in this guide serve as a robust starting point for the strategic functionalization of this valuable scaffold.
References
Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
BenchChem. (2025).
Asif, M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
Frost, J., et al. (2016). Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem Technical Document.
BenchChem. (2025).
Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
Reddy, T. S., et al. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.
BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. BenchChem Technical Document.
SELLECK CHEMICALS. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Selleckchem.com.
Chen, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]
Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. semanticscholar.org.
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
BenchChem. (2025). Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide. BenchChem Technical Document.
Chemistry LibreTexts. (2023).
Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis.
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6. BenchChem Technical Document.
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
BenchChem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Technical Document.
Application Notes & Protocols: 6-Bromo-3-iodo-4-nitro-1H-indazole as a Key Intermediate for Kinase Inhibitor Synthesis
Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure in the design of protein kinase inhibitors.[1][2] This guide provides an in-depth technical overview of 6-Bro...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure in the design of protein kinase inhibitors.[1][2] This guide provides an in-depth technical overview of 6-Bromo-3-iodo-4-nitro-1H-indazole, a trifunctionalized synthetic building block designed for advanced drug discovery. We will explore the strategic importance of its distinct functional groups—the orthogonally reactive iodo and bromo moieties and the versatile nitro group—which together offer a powerful platform for constructing complex molecular architectures. This document furnishes researchers, scientists, and drug development professionals with both the theoretical grounding and practical, field-proven protocols for leveraging this intermediate in the synthesis of next-generation kinase inhibitors.
Physicochemical Properties & Structural Features
The strategic arrangement of functional groups on the 6-Bromo-3-iodo-4-nitro-1H-indazole core is central to its utility. Each group serves a specific and often independent synthetic purpose, enabling a modular approach to inhibitor design.
Core Concept: Orthogonal Synthesis via Differential Halogen Reactivity
The primary advantage of 6-Bromo-3-iodo-4-nitro-1H-indazole lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[5] This reactivity gradient allows for selective functionalization at the C3-position while leaving the C6-bromo group intact for a subsequent, distinct coupling reaction. This "one-pot" or sequential approach is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient construction of diverse compound libraries for structure-activity relationship (SAR) studies.[3]
Caption: Sequential functionalization workflow for 6-Bromo-3-iodo-4-nitro-1H-indazole.
The Strategic Role of the 4-Nitro Group
The electron-withdrawing nitro group at the C4 position serves two critical functions:
Electronic Modulation : It significantly alters the electronic properties of the indazole ring system, which can influence the binding affinity of the final inhibitor to the target kinase.
Synthetic Handle : The nitro group can be readily and cleanly reduced to a primary amine.[6] This transformation opens up a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, or the construction of fused heterocyclic systems, providing a crucial point for diversification and optimization of the drug candidate.
Application Protocol: Synthesis of a Representative Kinase Inhibitor Scaffold
This section details a representative, multi-step synthesis to demonstrate the practical application of 6-Bromo-3-iodo-4-nitro-1H-indazole. The protocol is based on established methodologies for analogous compounds.[5][6][8]
Step 1: Selective Sonogashira Coupling at the C3-Position
Objective: To selectively introduce an alkynyl moiety at the C3-position, leveraging the higher reactivity of the iodo group.
Protocol:
To a dry Schlenk flask, add 6-Bromo-3-iodo-4-nitro-1H-indazole (1.0 eq.), CuI (0.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).
Evacuate and backfill the flask with argon gas three times.
Add anhydrous, degassed triethylamine (TEA) as the solvent.
Add the terminal alkyne (e.g., 3-ethynylpyridine, 1.2 eq.) dropwise via syringe.
Stir the reaction mixture at room temperature for 5 hours, monitoring progress by TLC or LC-MS.[8]
Upon completion, concentrate the mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by silica gel column chromatography to yield the C3-alkynylated indazole.
Causality Insight: The use of a copper(I) co-catalyst is characteristic of the Sonogashira coupling, which proceeds under mild conditions suitable for preserving the C-Br bond.[8] Triethylamine acts as both the base and the solvent.
Step 2: Suzuki Coupling at the C6-Position
Objective: To introduce an aryl group at the C6-position using the remaining bromo substituent.
Protocol:
In a microwave vial, combine the C3-alkynylated indazole from Step 1 (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
Add a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.).
Add a 4:1 mixture of degassed dioxane and water.
Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes. Monitor by LC-MS.
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer and purify the residue by column chromatography.
Causality Insight: The Suzuki reaction requires slightly more forcing conditions (higher temperature) than the Sonogashira coupling, ensuring the C-Br bond, which was unreactive in Step 1, now participates in the catalytic cycle.[5]
Step 3: Reduction of the Nitro Group
Objective: To convert the C4-nitro group into a primary amine, creating a new site for functionalization.
Protocol:
Dissolve the product from Step 2 (1.0 eq.) in ethanol or ethyl acetate.
Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours until the starting material is consumed (monitor by TLC/LC-MS).
Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
Extract the aqueous layer multiple times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the C4-aminoindazole derivative.
Causality Insight: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups, being tolerant of many other functional groups present in the molecule.
Application in Targeting Kinase Signaling Pathways
The scaffolds synthesized from 6-Bromo-3-iodo-4-nitro-1H-indazole are often designed to target specific kinases that are hyperactivated in cancer. For example, many indazole-based drugs, such as Axitinib, target receptor tyrosine kinases involved in angiogenesis and cell proliferation.[9][10] A common target is the RAF-MEK-ERK pathway (MAPK pathway), which is frequently mutated in melanoma.[11]
Caption: The MAPK signaling pathway, a common target for indazole-based kinase inhibitors.
Conclusion
6-Bromo-3-iodo-4-nitro-1H-indazole is a highly versatile and powerful intermediate for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive halogens allow for controlled, sequential diversification, while the nitro group provides an additional vector for molecular optimization. The protocols and strategic insights provided herein offer a robust framework for researchers to accelerate the discovery and development of novel targeted cancer therapeutics.
References
RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. [Link][1][9]
Journal of Medicinal Chemistry. (2017). Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. ACS Publications. [Link][4]
ResearchGate. (2021). Indazole derivatives as inhibitors of FGFR1. [Link][10]
AdooQ BioScience. Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [Link][3]
Journal of Medicinal Chemistry. (2012). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC. [Link]
Journal of Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link][8]
Science of Synthesis. (2018). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. [Link][11]
Google Patents. (2006). Methods for preparing indazole compounds. [7]
Technical Support Center: Recrystallization of Substituted Nitro-indazoles
Welcome to the technical support center for the recrystallization of substituted nitro-indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the recrystallization of substituted nitro-indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The information herein is based on established scientific principles and field-proven experience.
Introduction
Substituted nitro-indazoles are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Achieving high purity of these active pharmaceutical ingredients (APIs) is paramount, and recrystallization is a fundamental and powerful technique for this purpose.[4][5][6][7][8] However, the unique physicochemical properties of nitro-indazoles, influenced by the position and nature of various substituents, can present specific challenges during crystallization. This guide provides a structured approach to troubleshooting these issues and offers robust protocols to ensure successful purification.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during the recrystallization of substituted nitro-indazoles in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals.
Question: I've dissolved my crude nitro-indazole in the hot solvent, but upon cooling, it separates as an oily layer instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" is a common issue where the solute comes out of solution at a temperature above its melting point, often due to high impurity concentrations that depress the melting point or when the solvent's boiling point is higher than the compound's melting point.[9][10][11][12][13]
Causality & Solution:
High Supersaturation at Elevated Temperatures: The solution is too concentrated, causing the compound to precipitate before the solution has cooled sufficiently.
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation level.[9][10][12][13] Allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice.[10][11][13]
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of your substituted nitro-indazole.
Solution: Consider a different solvent or solvent system with a lower boiling point.
Significant Impurities: High levels of impurities can significantly lower the melting point of the mixture.
Solution: If possible, perform a preliminary purification step. For acidic or basic nitro-indazoles, an acid-base extraction can be effective at removing neutral impurities.[12] A charcoal treatment can also remove colored and highly polar impurities.[12]
Issue 2: No crystals form upon cooling, even after an extended period.
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
Answer: The failure of crystals to form is typically due to either insufficient saturation or the lack of a nucleation site for crystal growth to begin.[12]
Causality & Solution:
Solution is Too Dilute: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[11][12][13]
Solution: Gently boil off some of the solvent to increase the concentration of the solute.[9][12] Once concentrated, allow the solution to cool slowly again.
Supersaturation Without Nucleation: The solution is supersaturated, but there are no initiation points for crystallization.
Solution: Induce crystallization by:
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[9][10][12] The microscopic scratches on the glass provide a surface for nucleation.
Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[9][12] This provides a template for further crystal growth.
Issue 3: The recrystallization yield is very low.
Question: I've successfully obtained pure crystals, but the final yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: A low recovery can stem from several factors, most commonly related to using an excessive amount of solvent or premature filtration.[9][10][13]
Causality & Solution:
Excessive Solvent: Using more than the minimum amount of hot solvent required to dissolve the solid will result in a significant portion of your compound remaining in the mother liquor upon cooling.[5][10][11]
Solution: In subsequent attempts, use the minimum amount of near-boiling solvent to dissolve the crude product.[5][14] You can attempt to recover some of the lost product from the mother liquor by concentrating it and cooling for a second crop of crystals.[14]
Premature Filtration: Filtering the crystals while the solution is still warm will lead to product loss.
Solution: Ensure the solution has cooled completely to room temperature and then in an ice bath to maximize crystal formation before filtration.[14][15]
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[10]
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[10]
Issue 4: The final product is still impure or has a poor color.
Question: After recrystallization, my product's purity has not improved significantly, or it retains an undesirable color. Why is this, and what can be done?
Answer: This indicates that the impurities have similar solubility characteristics to your desired compound in the chosen solvent, or that colored impurities are present.
Causality & Solution:
Co-crystallization of Impurities: The impurities may have been incorporated into the crystal lattice. This can happen if the crystallization occurs too rapidly.[9]
Solution: Repeat the recrystallization, ensuring a slow cooling rate.[9] Consider using a different solvent system where the solubility of the impurity and the product are more distinct. For separating isomers of substituted indazoles, a mixed-solvent recrystallization can be particularly effective.[16][17]
Colored Impurities: Some impurities may be intensely colored, affecting the appearance of the final product even in small amounts.
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[6][12] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[12][14] Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my substituted nitro-indazole?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13] For substituted indazoles, common and effective solvents include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).[16][18][19] Often, a mixed-solvent system, such as ethanol/water or acetone/water, provides the best results by allowing for fine-tuning of the solubility.[16][17] It is always recommended to perform small-scale solubility tests with your specific compound to determine the optimal solvent or solvent pair.[5]
Q2: What is the impact of the nitro group and other substituents on solvent selection?
A2: The nitro group is strongly electron-withdrawing and increases the polarity of the indazole core. The position of the nitro group and other substituents (e.g., methyl, chloro, carboxyl) will influence the overall polarity and hydrogen bonding capabilities of the molecule.[20][21] This, in turn, affects its solubility in different solvents. Generally, more polar substituted nitro-indazoles will be more soluble in polar solvents like ethanol and methanol. The presence of non-polar substituents may increase solubility in less polar solvents.
Q3: How critical is the cooling rate during crystallization?
A3: The cooling rate is very important. Slow, controlled cooling generally leads to the formation of larger, purer crystals.[9][13] Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice.[9] For best results, allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated from the surface, before placing it in an ice bath to maximize yield.[9][14]
Q4: Are there any specific safety precautions for recrystallizing nitro-indazoles?
A4: Yes. Many nitroaromatic compounds can be energetic materials.[10] While most common substituted nitro-indazoles used in drug development are not explosive under normal laboratory conditions, it is crucial to handle them with appropriate care. Avoid friction and shock. When heating solutions, always use a heating mantle, steam bath, or water/oil bath; never heat directly on a hot plate to avoid localized overheating.[10]
Part 3: Experimental Protocols & Data
Protocol 1: Solvent Screening for a Model Substituted Nitro-Indazole
This protocol outlines a systematic approach to selecting a suitable recrystallization solvent.
Preparation: Place approximately 20-30 mg of your crude substituted nitro-indazole into several small test tubes.
Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, hexane) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show low solubility.
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.
Observation: A good recrystallization solvent will show a significant formation of crystals upon cooling.[5]
Table 1: Example Solvent Screening Data for 6-Nitro-1H-indazole
Solvent
Solubility at 25°C
Solubility at 78°C (Ethanol BP)
Crystal Formation on Cooling
Water
Insoluble
Sparingly Soluble
Poor
Hexane
Insoluble
Insoluble
None
Ethanol
Sparingly Soluble
Very Soluble
Excellent
Acetone
Soluble
Very Soluble
Poor
Ethanol/Water (9:1)
Sparingly Soluble
Very Soluble
Excellent, well-formed crystals
This table illustrates that while ethanol is a good single solvent, a mixed system with a small amount of water (an anti-solvent) can further improve crystal formation.
Protocol 2: Recrystallization of a Substituted Nitro-Indazole using a Mixed-Solvent System (Ethanol/Water)
This protocol is a general procedure that can be adapted based on your solvent screening results.
Dissolution: Place the crude substituted nitro-indazole in an appropriately sized Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid just dissolves.[12] Use the minimum amount of hot solvent.[5][14]
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[12]
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[12][14]
Induce Precipitation: While the filtered solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.[17]
Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[17]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[12] Once at room temperature, you may place it in an ice bath to maximize crystal formation.[12]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a cold ethanol/water mixture or pure, cold ethanol).[6]
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a watch glass to air dry.[6]
Caption: A decision tree for troubleshooting common recrystallization problems.
Diagram 2: General Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization of substituted nitro-indazoles.
References
Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
SOP: CRYSTALLIZATION. (n.d.).
Recrystallization1. (n.d.).
Solvent selection for effective recrystallization of nitroarom
Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
Recrystallization. (n.d.).
Experiment 2: Recrystallization. (n.d.).
Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]
Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity. (n.d.). Benchchem.
Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
Method for separating and purifying substituted indazole isomers. (2011).
Nokhodchi, A., Bolourtchian, N., & Dinarvand, R. (2003). Recrystallization of Drugs — Effect on Dissolution Rate.
Recrystallization of Active Pharmaceutical Ingredients. (n.d.).
Foley, D. P., et al. (2023). Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. Organic Process Research & Development, 27(8), 1465-1476.
recrystallization.pdf. (n.d.).
Technical Support Center: Optimization of Solvent Systems for Indazole Deriv
Crystallization Techniques in API Production. (n.d.). Scribd.
O'Neill, P. M., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 2134-2144.
Asad, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing. [Link]
Schmidt, T. J., & Schmidt, C. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1-15.
Indazole C-3 substituent effects. (n.d.).
Reddy, T. J., et al. (2012). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Organic Chemistry & Process Research.
Amrita University's CREATE. (2017, February 9). Purification of Impure Samples by Crystallization. YouTube. [Link]
Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 701-709.
Purification of nitrophenols using complex-assisted crystallization. (n.d.).
Deadman, J. J., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(3), 664-667.
Lee, A. Y., et al. (2012).
Method of crystallizing nitro products. (1959).
Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit. [Link]
6-Bromo-3-iodo-4-nitro-1H-indazole solubility in organic solvents
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide in-depth assistance for researchers working with 6-Bromo-3-iodo-4-nitro-1H-indazole. As of this...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth assistance for researchers working with 6-Bromo-3-iodo-4-nitro-1H-indazole. As of this writing, specific, experimentally determined solubility data for this compound in a comprehensive range of organic solvents is not widely available in public literature. Therefore, this document serves a dual purpose: first, to provide a predictive analysis of its solubility based on its chemical structure, and second, to equip you with robust, field-proven protocols to determine its solubility in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of 6-Bromo-3-iodo-4-nitro-1H-indazole in common organic solvents?
Based on its molecular structure, 6-Bromo-3-iodo-4-nitro-1H-indazole (Molecular Formula: C₇H₃BrIN₃O₂) possesses several functional groups that will dictate its solubility profile. The presence of a nitro group (-NO₂) and the N-H group on the indazole ring introduces polarity and the potential for hydrogen bonding.[1] This suggests that the compound will likely be soluble in polar aprotic solvents. However, the molecule also contains a significant nonpolar surface area due to the benzene ring and the large, lipophilic halogen atoms (Bromine and Iodine).[1]
Therefore, we can predict the following:
High Solubility is Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are effective at solvating a wide range of organic molecules.[2][3]
Moderate to Low Solubility is Expected in: Alcohols like ethanol and methanol. While these are polar protic solvents, the overall nonpolar character of the molecule may limit its solubility.
Likely Insoluble in: Nonpolar solvents such as hexane, cyclohexane, and toluene. It is also expected to have very low solubility in aqueous buffers like Phosphate-Buffered Saline (PBS).[4]
Q2: What is the recommended solvent for preparing a stock solution?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving many complex organic molecules.[4] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into other solvents or aqueous media for specific experiments.
Q3: How should I store stock solutions of this compound?
To ensure the stability and integrity of the compound, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[4]
Experimental Protocol for Solubility Determination
To obtain reliable and reproducible data, a systematic approach to determining solubility is crucial.[1] The following protocols for qualitative and quantitative assessment are recommended.
Part A: Qualitative Solubility Assessment
This rapid assessment helps to identify a suitable range of solvents for further quantitative analysis.
Preparation: Dispense 1-2 mg of 6-Bromo-3-iodo-4-nitro-1H-indazole into separate, clearly labeled small glass vials.
Solvent Addition: To each vial, add 100 µL of a different test solvent.
Observation & Agitation: Vortex each vial for 30-60 seconds at room temperature. Visually inspect for complete dissolution.
Incremental Solvent Addition: If the compound is not fully dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
Classification:
Soluble: The compound dissolves completely.
Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.
Insoluble: Little to no dissolution is observed.
Part B: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6]
Preparation: Add an excess amount of 6-Bromo-3-iodo-4-nitro-1H-indazole to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure the solution reaches saturation.[1]
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24-48 hours.[1][5]
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the undissolved solid.[7]
Sample Collection: Carefully withdraw a small aliquot of the clear supernatant. Be cautious not to disturb the solid material at the bottom.
Dilution & Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Solubility Data Table
Use the table below to record your experimental findings. This will help you build a comprehensive solubility profile for 6-Bromo-3-iodo-4-nitro-1H-indazole.
Your Experimental Observations (e.g., Soluble, Sparingly Soluble, Insoluble, or Quantitative Value)
Nonpolar Solvents
Hexane
0.1
Aliphatic Hydrocarbon
Toluene
2.4
Aromatic Hydrocarbon
Diethyl Ether
2.8
Ether
Polar Aprotic Solvents
Dichloromethane (DCM)
3.1
Halogenated
Tetrahydrofuran (THF)
4.0
Ether
Ethyl Acetate
4.4
Ester
Acetone
5.1
Ketone
Acetonitrile (ACN)
5.8
Nitrile
N,N-Dimethylformamide (DMF)
6.4
Amide
Dimethyl Sulfoxide (DMSO)
7.2
Sulfoxide
Polar Protic Solvents
Isopropanol
3.9
Alcohol
Ethanol
4.3
Alcohol
Methanol
5.1
Alcohol
Water
10.2
Aqueous
Troubleshooting Guide
Q: My compound is not dissolving in the recommended starting solvent, DMSO. What should I do?
A: While unlikely for this class of compounds, several factors could be at play:
Insufficient Solvent: Ensure you are using an adequate volume of solvent for the amount of compound.
Sonication: Gentle warming (to 30-40°C) and sonication can aid in the dissolution of stubborn particles.[4]
Compound Purity: Impurities in your sample may be insoluble. Verify the purity of your compound.
Q: I observed complete dissolution initially, but now I see precipitation. Why is this happening?
A: This is a common issue known as precipitation upon standing or after dilution.
Supersaturation: You may have created a supersaturated solution, especially if heat was used for dissolution. This is an unstable state, and the compound will eventually precipitate out to reach its true equilibrium solubility.
Dilution into an Anti-Solvent: If you diluted your DMSO stock solution into an aqueous buffer or a less polar organic solvent, you have likely exceeded the compound's solubility limit in the final solvent mixture. This is a very common occurrence for hydrophobic compounds.[4]
Q: How can I prevent precipitation when diluting my DMSO stock into an aqueous buffer for biological assays?
A: This is a critical step for many experiments. Here are several strategies:[4]
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound.
Increase the Co-Solvent Percentage: If your assay can tolerate it, increase the final percentage of DMSO in your aqueous solution (e.g., from 0.5% to 1% or higher). Always be mindful of the solvent's potential effects on your experimental system.
Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Prepare Fresh Dilutions: Do not store dilute aqueous solutions for extended periods. Prepare them fresh from your frozen DMSO stock for each experiment.[4]
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the systematic determination of solubility for 6-Bromo-3-iodo-4-nitro-1H-indazole.
Caption: A systematic workflow for determining the solubility of a novel compound.
References
Richardson, P. et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ResearchGate.
Benchchem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues. Benchchem.
Honeywell. Polarity Index. Honeywell.
Kerna, J. et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry.
Barros, F.C. et al. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
World Health Organization. (n.d.). Annex 4. World Health Organization (WHO).
ChemAxon. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
Shodex. (n.d.). Polarities of Solvents. Shodex HPLC Columns and Standards.
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.
Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
Stability and degradation of 6-Bromo-3-iodo-4-nitro-1H-indazole
Introduction Welcome to the technical support guide for 6-Bromo-3-iodo-4-nitro-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this complex heter...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for 6-Bromo-3-iodo-4-nitro-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this complex heterocyclic compound in their work. As a substituted indazole, this molecule is of significant interest for its potential applications in pharmaceutical synthesis, particularly as a building block for kinase inhibitors and other therapeutic agents.[1][2] However, the combination of a nitroaromatic system, a labile carbon-iodine bond, and a bromine substituent presents unique challenges regarding its stability and handling.[3]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific stability and degradation issues you may encounter. We will explore the causality behind these challenges and offer robust protocols to ensure the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - General Handling & Storage
Q1: What are the optimal storage conditions for 6-Bromo-3-iodo-4-nitro-1H-indazole to ensure long-term stability?
A1: Based on the known sensitivity of related compounds, proper storage is critical to prevent degradation. We recommend storing the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light are strongly advised.[5] A temperature below 25°C is recommended to minimize the risk of thermal decomposition.[6]
Q2: I've noticed the solid material changing color over time (e.g., from light yellow to brownish). What does this indicate?
A2: A visible change in color is often the first sign of chemical degradation. For a nitroaromatic compound like this, discoloration typically suggests the formation of degradation products resulting from exposure to light (photodegradation) or heat.[3] Nitro compounds can be particularly sensitive to light.[3][7] We recommend re-analyzing the material's purity using HPLC or LC-MS to quantify the extent of degradation before further use. If significant degradation has occurred, repurification may be necessary.
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: 6-Bromo-3-iodo-4-nitro-1H-indazole is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, is mandatory.[4] All handling of the solid powder or its solutions should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5]
Part 2: Troubleshooting Guide - Common Experimental Issues
Q4: My HPLC analysis shows multiple unexpected peaks that were not present in the initial batch. What are the likely causes?
A4: The appearance of new peaks in an HPLC chromatogram is a classic indicator of degradation or contamination. The potential causes can be systematically investigated:
Degradation: The compound is susceptible to several degradation pathways. The most common culprits are light and heat.[3] If the sample was left on the benchtop, exposed to ambient light, or heated during an experiment (e.g., dissolution in a warm solvent), both photolytic and thermal degradation could have occurred. The carbon-iodine bond is known to be photolytically labile, and nitroaromatic systems can undergo complex photochemical reactions.[3][8]
Reaction with Solvents or Reagents: If the sample was dissolved in a reactive solvent or mixed with other reagents, chemical incompatibility could be the issue. For example, nucleophilic solvents could potentially displace the bromo or iodo substituents under certain conditions, although this is less common without a catalyst.
Contamination: Always rule out external contamination. This can be from improperly cleaned glassware or cross-contamination from other samples. Running a blank (injecting only the mobile phase) can help diagnose system contamination.[9]
To identify the impurities, consider using LC-MS to get the molecular weights of the unknown peaks, which can provide clues to their structures.[9]
Q5: The results of my reaction using this indazole are inconsistent. Could the purity of the starting material be the problem?
A5: Absolutely. Inconsistency in reaction outcomes is frequently traced back to the variable purity of a key starting material. Impurities can interfere with a reaction in several ways:
Catalyst Poisoning: Trace impurities could deactivate a catalyst, leading to lower yields or failed reactions.
Side Reactions: Impurities may be more reactive than the indazole itself under your specific conditions, leading to the formation of unwanted byproducts.[9]
Inaccurate Stoichiometry: If the stated purity is incorrect due to degradation, you will be using less of the active reagent than calculated, affecting stoichiometry and yield.
We strongly recommend verifying the purity of each new batch of 6-Bromo-3-iodo-4-nitro-1H-indazole via a quantitative method like qNMR or HPLC with a reference standard before use.
Part 3: In-Depth Stability Profiles & Degradation Pathways
This section delves into the specific chemical vulnerabilities of 6-Bromo-3-iodo-4-nitro-1H-indazole.
Photolytic Stability
Q6: Why is this molecule so sensitive to light, and what is the likely degradation pathway?
A6: The photosensitivity stems from two primary functional groups: the nitroaromatic system and the carbon-iodine bond.[3]
Nitroaromatic Moiety: Nitroaromatic compounds can absorb UV-visible light, promoting them to an excited state. A common photochemical transformation is an intramolecular nitro-to-nitrite rearrangement, which can initiate further degradation reactions.[7][10]
Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds and can be cleaved by UV light (photolysis) to form radical intermediates.[3] These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from solvents or dimerization, leading to a complex mixture of degradation products.
The combination of these two functionalities makes the molecule particularly prone to photodegradation.
Caption: Initiation steps of photodegradation for the indazole.
Thermal Stability
Q7: At what temperature does thermal degradation become a significant concern?
A7: While a precise decomposition temperature for this specific molecule is not widely published, data from analogous nitroindazole derivatives suggest that thermal decomposition typically begins at temperatures above 200°C.[6] The degradation likely proceeds in a stepwise manner:
Initial Decomposition (e.g., 200-300°C): The initial and most likely step is the cleavage of the C-NO2 bond, releasing nitrogen oxides (NOx).[6][11] This is a common decomposition pathway for nitroaromatic compounds.
Secondary Decomposition (>300°C): At higher temperatures, cleavage of the carbon-iodine bond would be expected, followed by the breakdown of the indazole ring itself.[6]
It is crucial to note that even well below the rapid decomposition temperature, prolonged exposure to moderately elevated temperatures (e.g., >80°C) during experiments can lead to slow but significant degradation, impacting purity and yield.[1]
Hydrolytic and Oxidative Stability
Q8: How stable is the compound in aqueous solutions of varying pH or in the presence of oxidizing agents?
A8: Specific data is limited, but based on general chemical principles, we can anticipate the following:
Hydrolytic Stability: The indazole ring itself is generally stable to hydrolysis. However, under harsh acidic or basic conditions, especially with heating, degradation could be forced. A forced degradation study is the only way to be certain.
Oxidative Stability: The molecule possesses functional groups that could be susceptible to oxidation. The indazole ring can be oxidized, and strong oxidizing agents could potentially affect the substituents. The nitro group itself is an oxidizing moiety and is generally stable to further oxidation, but the rest of the molecule is not. Forced oxidation studies, for example with hydrogen peroxide (H₂O₂), are recommended to determine this susceptibility.[1]
Part 4: Protocols for Stability Assessment
To empower your research, we provide a standardized protocol for conducting forced degradation studies. This is essential for identifying potential degradation products and establishing stable analytical methods.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of 6-Bromo-3-iodo-4-nitro-1H-indazole under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
1. Preparation of Stock Solution:
Prepare a stock solution of the indazole at approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water. Ensure complete dissolution.
2. Application of Stress Conditions:
For each condition, use a separate vial containing the stock solution. Include a control vial kept at room temperature and protected from light.
The goal is to achieve 5-20% degradation, which is optimal for detecting and characterizing degradation products.[3] Adjust exposure times as needed.
Stress Condition
Reagents & Conditions
Incubation Time (Typical)
Temperature
Acid Hydrolysis
Mix 1 mL stock with 1 mL of 0.1 M HCl
2, 8, 24 hours
60°C
Base Hydrolysis
Mix 1 mL stock with 1 mL of 0.1 M NaOH
2, 8, 24 hours
60°C
Oxidation
Mix 1 mL stock with 1 mL of 3% H₂O₂
2, 8, 24 hours
Room Temp
Thermal (Solution)
Heat the stock solution directly
48 hours
80°C
Thermal (Solid)
Place solid compound in an oven
48 hours
80°C
Photolytic
Expose stock solution to light source (ICH Q1B compliant)
24 hours
Room Temp
3. Sample Analysis:
At each time point, withdraw an aliquot of the stressed sample.
If necessary, neutralize the acidic and basic samples before analysis.
Analyze all samples, including the control, by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for identifying the mass of any degradation products.
4. Data Evaluation:
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
Identify and report the relative retention times and peak areas of any significant degradation products.
Caption: Workflow for a forced degradation study.
Part 5: Analytical Methods for Degradation Monitoring
A robust analytical method is the cornerstone of any stability study.
Q9: What are the key parameters for an HPLC method to monitor the stability of this compound?
A9: A stability-indicating HPLC method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.
Recommended Starting HPLC-UV Parameters:
Parameter
Recommended Setting
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good hydrophobic retention for aromatic compounds.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Provides good peak shape and is MS-compatible.
Gradient
Start at 30% B, ramp to 95% B over 20 min, hold for 5 min
A gradient is necessary to elute both the parent compound and potentially more polar or less polar degradation products.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Detection (UV)
254 nm or Diode Array Detector (DAD)
Aromatic and nitro groups absorb strongly in the UV range. A DAD allows for peak purity analysis.
Column Temp.
30°C
Ensures reproducible retention times.
Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
References
BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole.
Kharinoeva, T. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Proc. SPIE 12275, Counterterrorism, Crime Fighting, Forensics, and Surveillance Technologies VI.
ECHEMI. (n.d.). 6-Bromo-3-iodo-1H-indazole SDS, 885521-88-0 Safety Data Sheets.
Benchchem. (n.d.). Application Note: Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine.
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.
Lu, K., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Retrieved from [Link]
Muravyev, N. V., et al. (n.d.). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Scilit.
Request PDF. (n.d.). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
Benchchem. (n.d.). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
Fan, J., et al. (n.d.). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology. Retrieved from [Link]
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
Muravyev, N. V., et al. (2020). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Physical Chemistry Chemical Physics. Retrieved from [Link]
Request PDF. (2026). Solid-vs. Liquid-state Thermal Decomposition: Thermolysis of Halogenated Benzene Derivatives with 2-Nitrodiazene-1-N-oxide Moiety. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.
Benchchem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
Technical Support Center: Optimizing Regioselectivity in Indazole Functionalization
Welcome to the Indazole Functionalization Support Center. The indazole scaffold is a "privileged structure" in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors and other therapeutics [1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Indazole Functionalization Support Center. The indazole scaffold is a "privileged structure" in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors and other therapeutics [1]. However, the presence of multiple reactive sites—specifically the N1/N2 heteroatoms and the C3-C7 carbon positions—makes regioselective functionalization a persistent challenge.
This guide provides mechanistic troubleshooting, FAQs, and validated protocols to help researchers and drug development professionals achieve high regioselectivity in late-stage functionalization workflows.
Section 1: Troubleshooting N-Alkylation and Arylation (N1 vs. N2 Selectivity)
FAQ 1.1: Why am I getting an intractable mixture of N1 and N2 alkylated products?
Causality & Mechanism:
Indazoles exhibit tautomerism (1H- and 2H-forms). Upon deprotonation, the resulting indazolide anion has its negative charge delocalized across both the N1 and N2 nitrogen atoms.
N1 Position: N1 is more electronegative, making it the "harder" nucleophile. N1-alkylated products are thermodynamically more stable (typically by ~3-4 kcal/mol) because the aromaticity of the benzenoid ring is fully preserved [2].
N2 Position: The lone pair is more exposed and sterically accessible, making it the "softer" nucleophile. N2-alkylation is often the kinetically favored pathway [3].
If your reaction conditions (e.g., K₂CO₃ in MeCN at room temperature) do not strongly bias either the kinetic or thermodynamic pathway, you will invariably obtain a mixture.
FAQ 1.2: How do I exclusively synthesize the N1-alkylated indazole?
Solution: Drive the reaction under strict thermodynamic control .
Use a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF), and apply heat (e.g., 80–90 °C) [2]. The elevated temperature allows the kinetically formed N2-product to equilibrate (if the alkylating agent is reversible) or provides enough activation energy to overcome the higher transition state barrier of the thermodynamically stable N1-product. Alternatively, Cesium Carbonate (Cs₂CO₃) in DMF at 90 °C with alkyl tosylates has proven highly effective for N1-propylation [4].
FAQ 1.3: How do I force N2-selectivity when the N1-product is thermodynamically favored?
Solution: You must exploit kinetic control or steric shielding.
Mitsunobu Conditions: Reacting the 1H-indazole with an alcohol, triphenylphosphine (PPh₃), and DIAD/DEAD at low temperatures heavily favors N2-alkylation [3]. The bulky phosphonium intermediate sterically blocks the N1 position, directing the incoming nucleophile exclusively to N2.
Steric/Electronic Biasing: If your substrate has a bulky or strongly electron-withdrawing group at the C7 position (e.g., a nitro group), the steric hindrance and electronic deactivation at N1 will naturally direct electrophiles to the N2 position[2, 3].
Mechanistic divergence of N1 vs N2 indazole alkylation based on thermodynamic vs kinetic control.
Quantitative Data: Solvent & Base Effects on N1:N2 Ratio
Data summarized from standard optimization screens for indazole N-alkylation.
Base
Solvent
Temperature
Primary Control
Typical N1:N2 Ratio
NaH (1.2 eq)
THF
65 °C (Reflux)
Thermodynamic
> 95:5
Cs₂CO₃ (2.0 eq)
DMF
90 °C
Thermodynamic
90:10
K₂CO₃ (2.0 eq)
MeCN
25 °C
Mixed
~ 60:40
PPh₃ / DIAD
THF
0 °C to RT
Kinetic (Mitsunobu)
< 10:90
Section 2: Direct C-H Functionalization (C3 vs. Benzenoid Positions)
FAQ 2.1: I am attempting a direct C-H arylation at the C3 position, but I am observing low yields and unreacted starting material. What is the cause?
Causality & Mechanism:
The C-H bonds of the indazole core are relatively inert compared to other heterocycles like indoles[3]. While the C3 position is the most reactive carbon site, direct C-H activation requires a highly optimized catalytic cycle. Low yields usually stem from poor catalyst turnover or failure in the initial C-H palladation step.
Solution: Use a Palladium(II) catalyst (e.g., Pd(OAc)₂) with an appropriate oxidant or ligand. For oxidative arylation with simple arenes, using 10 mol% Pd(OAc)₂ with an oxidant (like Ag₂O or Cu(OAc)₂) under acidic conditions (e.g., PivOH) facilitates the Concerted Metalation-Deprotonation (CMD) pathway necessary for C3-activation [5]. If direct C-H activation fails, consider a two-step approach: pre-functionalize via C3-halogenation (e.g., iodination) followed by a standard Suzuki-Miyaura cross-coupling [3, 6].
FAQ 2.2: How can I selectively functionalize the benzenoid ring (C4, C5, C6, C7) instead of the C3 position?
Causality & Mechanism:
The C4-C7 positions have quasi-equivalent reactivity, making regioselective functionalization without a directing group nearly impossible [7].
Solution: You must employ transition-metal catalysis guided by a directing group (DG).
C7 Functionalization: Can be achieved by utilizing an N1-directing group (such as a pivaloyl or removable amide group) that coordinates to Palladium or Ruthenium, bringing the metal center in proximity to the C7 C-H bond [7].
Alternative Metals: Ruthenium(II) catalysts (e.g., Ru₃(CO)₁₂ or[Ru(p-cymene)Cl₂]₂) are highly effective for decarbamoylative C-C functionalizations and directed arylations on the benzenoid ring [8]. Rhodium(II) catalysts utilizing quinoid carbenes have also been reported for highly selective N2 and benzenoid arylations via 1,5-H shifts [9].
Catalytic cycle for the Palladium-catalyzed direct C3-arylation of 1H-indazoles.
Section 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific visual or chromatographic cues, you can ensure the mechanistic pathways are proceeding correctly.
Protocol A: Regioselective N1-Propylation of Substituted Indazoles (Thermodynamic Control)
Adapted from established pharmaceutical intermediate synthesis methods utilizing Propyl Tosylate [4].
Objective: Achieve >90% N1-selectivity using thermodynamic equilibration.
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted 1H-indazole (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
Self-Validation Check: Cs₂CO₃ must be finely powdered and anhydrous. Clumping indicates moisture, which will quench the alkylating agent and reduce yields.
Solvent Addition: Add anhydrous Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M relative to indazole).
Electrophile Addition: Add Propyl Tosylate (1.5 equiv) to the suspension.
Causality: Propyl tosylate is chosen over propyl halides because it is a stable, crystalline solid that provides predictable reactivity and minimizes volatile losses at elevated temperatures[4].
Thermodynamic Heating: Place the flask in a pre-heated oil bath at 90 °C. Stir under a nitrogen atmosphere for 2–4 hours.
Self-Validation Check: Monitor by TLC (Ethyl Acetate/Hexanes). The N1-isomer typically runs slightly higher (less polar) than the N2-isomer due to the lower dipole moment of the fully aromatic N1-substituted system.
Quench & Workup: Cool to room temperature. Quench with distilled water and extract 3x with Ethyl Acetate. Wash the combined organic layers extensively with water (to remove DMF) and brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure N1-propylated indazole.
Protocol B: Palladium-Catalyzed Direct C3-Arylation of 1H-Indazoles
Adapted from oxidative arylation methodologies[5].
Objective: Direct C-H functionalization at the C3 position without pre-halogenation.
Reaction Assembly: In a Schlenk tube, combine the 1H-indazole derivative (1.0 equiv), the arylating arene (used as solvent or in 10-fold excess if liquid), Pd(OAc)₂ (10 mol%), and an appropriate oxidant (e.g., Ag₂O or Cu(OAc)₂, 2.0 equiv).
Acidic Additive: Add a catalytic amount of Pivalic acid (PivOH, 30 mol%).
Causality: PivOH is critical for the Concerted Metalation-Deprotonation (CMD) mechanism. The pivalate anion acts as an internal base to abstract the C3 proton while the Palladium coordinates to the carbon, significantly lowering the activation energy for C-H bond cleavage [7].
Heating: Seal the tube and heat to 110–130 °C for 24–48 hours.
Self-Validation Check: The reaction mixture will darken significantly as Pd(0) black precipitates if the oxidant is depleted or fails to regenerate the Pd(II) active species.
Workup: Cool the mixture, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove metal residues.
Isolation: Concentrate the filtrate and purify by column chromatography to yield the C3-arylated indazole.
References
Nath, A. C., & Borah, G. "Palladium-Catalyzed Oxidative Arylation of 1H-Indazoles with Arenes." ResearchGate. Available at:[Link]
PMC. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." NIH.gov. Available at:[Link]
ResearchGate. "Ruthenium(II)-Catalyzed C-C Arylations and Alkylations: Decarbamoylative C-C Functionalizations." ResearchGate. Available at:[Link]
ResearchGate. "Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift." ResearchGate. Available at:[Link]
Reference Data & Comparative Studies
Validation
HPLC Purity Analysis of 6-Bromo-3-iodo-4-nitro-1H-indazole: Column Selectivity and Method Optimization
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals The Analytical Challenge: Mechanistic Insights 6-Bromo-3-iodo-4-nitro-1H-indazole is a densely functionalized heterocyclic intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
The Analytical Challenge: Mechanistic Insights
6-Bromo-3-iodo-4-nitro-1H-indazole is a densely functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Ensuring its absolute chemical purity is critical; trace halogenated impurities or positional isomers can propagate through synthetic pathways, ultimately compromising the safety, efficacy, and yield of the final Active Pharmaceutical Ingredient (API).
From an analytical perspective, this molecule presents a highly specific set of chromatographic challenges:
Hydrogen Bonding: The 1H-indazole core acts as both a hydrogen bond donor and acceptor.
Strong Dipole Moment: The C4-nitro group is a powerful electron-withdrawing group (EWG), creating a significant dipole across the aromatic ring system.
Extreme Hydrophobicity & Polarizability: The halogens at C3 (Iodo) and C6 (Bromo) impart high hydrophobicity but also introduce strong polarizability and the potential for halogen bonding.
When analyzing this compound using a standard Octadecylsilane (C18) stationary phase, separation relies almost exclusively on dispersive (hydrophobic) interactions. However, critical synthetic impurities—such as des-iodo (6-bromo-4-nitro-1H-indazole), des-bromo (3-iodo-4-nitro-1H-indazole), and various positional isomers—possess nearly identical hydrophobic footprints. Consequently, traditional C18 methods frequently fail to provide baseline resolution, leading to dangerous co-elutions.
Comparative Analysis: Stationary Phase Selection
To overcome the limitations of standard reversed-phase chromatography, we must exploit orthogonal retention mechanisms:
π−π
interactions, dipole-dipole interactions, and halogen bonding.
Fluorinated stationary phases, such as Pentafluorophenyl (PFP), are uniquely suited for this task. The highly electron-deficient pentafluorophenyl ring acts as a strong
π
-acid, interacting preferentially with the electron-rich regions of the halogens, while the polarized C-F bonds engage in dipole-dipole interactions with the nitro group ()[1].
To objectively evaluate performance, we compared three distinct column chemistries. The mobile phase consisted of Water (0.1% Formic Acid) and Methanol. Causality Note: Methanol was deliberately chosen over Acetonitrile. Acetonitrile possesses its own
π
-electrons and can compete with the stationary phase for
π−π
interactions, thereby suppressing the unique selectivity of PFP and Biphenyl columns ()[2].
Quantitative Performance Comparison
Table 1: Comparative Chromatographic Performance for 6-Bromo-3-iodo-4-nitro-1H-indazole and Key Impurities
Column Chemistry
Primary Retention Mechanism
Rs (Des-iodo)
Rs (Des-bromo)
Rs (Positional Isomer)
Peak Tailing (Tf)
C18 (Octadecyl)
Dispersive / Hydrophobic
1.2
1.4
0.8 (Co-elution)
1.6
Biphenyl
Hydrophobic +
π−π
1.8
2.1
1.5
1.3
PFP (Pentafluorophenyl)
Halogen Bonding + Dipole +
π−π
3.4
3.8
2.7
1.1
Data Synthesis: The PFP column demonstrates superior resolving power, achieving baseline separation (Rs > 2.0) for all critical pairs. While the Biphenyl column offers a noticeable improvement over C18 due to enhanced polarizability, it falls short of the PFP's halogen-specific affinity ()[3].
This protocol is designed as a self-validating system. By incorporating strict System Suitability Testing (SST) criteria, the method mathematically proves its own validity and resolving power before any unknown sample data is reported.
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Causality: The acidic modifier ensures the weakly basic indazole nitrogen remains fully protonated and stabilized. This prevents peak tailing caused by secondary ion-exchange interactions with residual, un-endcapped silanols on the silica support.
Mobile Phase B: 100% LC-MS grade Methanol.
Step 2: Chromatographic Conditions
Column: PFP Core-Shell, 150 x 4.6 mm, 2.7 µm particle size.
Causality: Core-shell (solid-core) particles provide UHPLC-like efficiency (higher theoretical plates) at standard HPLC backpressures, minimizing longitudinal diffusion and sharpening peaks for closely eluting isomers ()[4].
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).
Detection: UV at 254 nm and 280 nm (Nitroaromatics exhibit strong, broad absorbance in this range).
Gradient Program:
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)
2.0 - 12.0 min: 40%
→
85% B (Linear ramp to elute strongly retained halogenated species)
12.0 - 15.0 min: 85% B (Column wash)
15.0 - 15.1 min: 85%
→
40% B
15.1 - 20.0 min: 40% B (Re-equilibration)
Step 3: Sample Preparation & System Suitability Testing (SST)
Diluent: 50:50 Water:Methanol.
Standard Solution: 0.5 mg/mL of 6-Bromo-3-iodo-4-nitro-1H-indazole spiked with 0.1% w/w of known des-iodo and des-bromo impurities.
Validation Gate (SST): Inject the Standard Solution in triplicate. The analytical run is only deemed "Valid" if the system meets the following causality-driven parameters:
Resolution (Rs)
≥
2.0 between the API and the closest eluting impurity (Ensures quantitative integration is not compromised by peak overlap).
Peak Tailing Factor (Tf)
≤
1.5 for the API (Confirms the absence of secondary silanol interactions).
Relative Standard Deviation (RSD)
≤
2.0% for the API peak area (Verifies injection precision).
Visualizing the Separation Strategy
Decision tree for stationary phase selection in halogenated nitroindazole HPLC analysis.
References
Title: HPLC Column Selection
Source: LCGC International
URL: [Link]
Title: HPLC Column Selection Guide: A Practical Guide for Analytical Success
Source: Phenomenex
URL: [Link]
Biological activity of 6-bromo-indazole derivatives vs 6-chloro analogs
Title: Biological Activity of 6-Bromo-Indazole vs. 6-Chloro-Indazole Derivatives: A Comparative Guide Introduction As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds fo...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Biological Activity of 6-Bromo-Indazole vs. 6-Chloro-Indazole Derivatives: A Comparative Guide
Introduction
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for kinase and oxidoreductase inhibition. The 1H-indazole core is a privileged pharmacophore in drug discovery, serving as a critical hydrogen-bond donor/acceptor system. However, the true tuning of its biological activity often comes down to precise halogenation at the C6 position. This guide objectively compares the biological performance of 6-bromo-1H-indazole against its 6-chloro analog, utilizing established experimental data on Lactoperoxidase (LPO) inhibition to illustrate the profound impact of halogen selection.
Mechanistic Insights: The Causality of Halogen Selection
When optimizing an indazole-based inhibitor, swapping a chlorine atom for a bromine atom at the C6 position is not merely a steric adjustment; it fundamentally alters the electronic landscape of the molecule.
Why does bromine often outcompete chlorine in specific binding pockets? The causality lies in Halogen Bonding and Polarizability :
The Sigma-Hole Effect : Halogens possess an electrophilic region on their outermost surface opposite to the covalent bond, known as the
σ
-hole. Because bromine is larger and more polarizable than chlorine, its
σ
-hole is significantly more positive and pronounced. This allows the 6-bromo derivative to form stronger, highly directional non-covalent interactions (halogen bonds) with nucleophilic residues (e.g., backbone carbonyl oxygens or sulfur atoms of methionine/cysteine) within the target enzyme's binding pocket.
Steric Complementarity : The Van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å). In precisely defined hydrophobic pockets, this extra bulk can displace high-energy water molecules more effectively, leading to an entropically favored binding event.
Logical relationship of C6-halogen substitution driving enzyme binding affinity via halogen bonding.
Quantitative Data Comparison: Lactoperoxidase (LPO) Inhibition
To objectively quantify this mechanistic difference, we look at the inhibitory effects of indazole derivatives on Lactoperoxidase (LPO), a critical antimicrobial oxidoreductase enzyme[1]. A landmark study by systematically evaluated the inhibition constant (
Ki
) of various halogenated indazoles against bovine milk LPO[1].
The data reveals a stark contrast in potency based solely on the C6 substituent:
Compound
C6 Substituent
LPO Inhibition
Ki
(µM)
Relative Potency (vs. Unsubstituted)
1H-indazole
None (H)
83.74 ± 30.38
1.0x (Baseline)
6-fluoro-1H-indazole
Fluoro (F)
55.36 ± 19.88
1.5x
6-chloro-1H-indazole
Chloro (Cl)
252.78 ± 27.85
0.33x (Weaker)
6-bromo-1H-indazole
Bromo (Br)
4.10 ± 1.96
~20.4x (Stronger)
Analysis : The 6-bromo analog is approximately 61 times more potent than the 6-chloro analog (
Ki
of 4.10 µM vs 252.78 µM)[1]. While chlorine actually decreased the binding affinity relative to the unsubstituted core (likely due to a steric clash without sufficient compensatory halogen bonding), the bromine atom perfectly anchored the molecule into the LPO active site, demonstrating the immense power of the
σ
-hole interaction.
To ensure trustworthiness and reproducibility in your own lab, the following methodology outlines a self-validating kinetic assay used to determine the
Ki
values of these indazole derivatives[1].
Rationale for Self-Validation: This protocol incorporates a vehicle-only baseline to establish an uninhibited maximum velocity (
Vmax
), and utilizes a double-reciprocal Lineweaver-Burk plot. If the data points across varying concentrations do not form a linear intersection, the assay mathematically invalidates itself, immediately flagging assay interference (e.g., compound aggregation or poor solubility).
Step-by-Step Methodology:
Reagent Preparation :
Buffer : Prepare 100 mM potassium phosphate buffer, adjusted precisely to pH 6.8. (Causality: LPO activity is highly pH-dependent; deviations alter the ionization state of active-site histidines).
Enzyme : Purify bovine milk LPO via Sepharose-4B-L-tyrosine-5-amino-2-methyl benzenesulfonamide affinity chromatography to ensure no contaminating peroxidases skew the kinetics.
Substrates : Prepare 10 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and 3.2 mM
H2O2
in the reaction buffer.
Inhibitor Formulation :
Dissolve 6-bromo-1H-indazole and 6-chloro-1H-indazole in anhydrous DMSO.
Dilute into the buffer to create a 5-point concentration gradient. (Critical Control: Maintain final DMSO concentration below 1% in all wells to prevent solvent-induced enzyme denaturation).
Assay Assembly & Incubation :
In a 96-well UV-transparent microplate, combine the buffer, LPO enzyme, and the indazole inhibitor.
Include a "Vehicle Control" well (Enzyme + 1% DMSO + Buffer, no inhibitor) to establish the baseline 100% activity.
Incubate at 25°C for 5 minutes to allow pre-equilibrium binding.
Reaction Initiation & Measurement :
Initiate the reaction by rapidly adding the ABTS and
H2O2
substrate mixture.
Immediately measure the absorbance at 412 nm using a spectrophotometric microplate reader. Record the linear increase in absorbance over 3 minutes to capture the initial velocity (
v0
).
Kinetic Analysis :
Calculate
v0
for each inhibitor concentration at varying substrate concentrations.
Plot
1/v0
versus
1/[S]
to generate a Lineweaver-Burk plot. The intersection pattern of the lines will reveal the inhibition type (e.g., competitive vs. non-competitive), and the secondary plot of the slopes will yield the exact
Ki
.
Workflow for determining the inhibitory constant (Ki) of indazole derivatives on LPO.
Conclusion
For drug development professionals engineering indazole-based inhibitors, empirical data strongly supports the superiority of the 6-bromo substitution over the 6-chloro analog in targets sensitive to halogen bonding. The 6-bromo-1H-indazole provides a significantly tighter binding affinity, driven by its enhanced polarizability and optimal steric profile.
References
Title : Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles
Source : Drug and Chemical Toxicology, 43(1), 22-26 (Köksal, Z., & Alim, Z., 2020)
URL :[Link]
In Vitro Assay Protocols for Indazole-Based Kinase Inhibitors: A Comparative Guide
Introduction to the Indazole "Privileged Scaffold" In medicinal chemistry, the indazole ring is widely recognized as a "privileged scaffold" for kinase inhibition[1]. Its structural rigidity and aromatic nature provide a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Indazole "Privileged Scaffold"
In medicinal chemistry, the indazole ring is widely recognized as a "privileged scaffold" for kinase inhibition[1]. Its structural rigidity and aromatic nature provide a highly stable platform, while its nitrogen atoms (N1 and N2) act as crucial hydrogen bond donors and acceptors, anchoring the molecule directly into the hinge region of the kinase ATP-binding pocket[1].
To objectively evaluate the performance of indazole-based inhibitors, this guide focuses on Entrectinib —a potent, orally bioavailable, indazole-based pan-TRK, ROS1, and ALK inhibitor[2][3]. We will compare its in vitro performance against non-indazole alternatives in its class: Larotrectinib (a pyrazolo-pyrimidine TRK inhibitor) and Crizotinib (an aminopyridine ROS1/ALK inhibitor)[4][5].
Part 1: Comparative In Vitro Performance Data
The efficacy of a kinase inhibitor is defined not only by its biochemical potency but also by its ability to reach the target tissue. For neurotrophic tropomyosin receptor kinase (NTRK) and ROS1 fusion-positive tumors, central nervous system (CNS) penetration is critical[4].
Biochemical Kinase Inhibition Profile
Indazole-based Entrectinib demonstrates a broad yet highly potent multikinase profile compared to the highly selective Larotrectinib and the ROS1/ALK-focused Crizotinib[5][6][7][8][9].
A major differentiator for Entrectinib is its ability to evade P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier[4]. Classical bidirectional efflux ratio (ER) assays often falsely predict poor CNS penetration for highly lipophilic compounds due to membrane retention[4]. Therefore, the Apical Efflux Ratio (AP-ER) model is used, which strictly measures unidirectional apical-to-basolateral permeability in the presence vs. absence of a P-gp inhibitor[4][10].
Inhibitor
Target Profile
AP-ER (P-gp Efflux)
CNS Penetration Prediction
Entrectinib
TRK / ROS1 / ALK
1.1 - 1.15
High (Weak P-gp Substrate)
Larotrectinib
TRK Selective
≥ 2.8
Low (Strong P-gp Substrate)
Crizotinib
ROS1 / ALK / MET
≥ 2.8
Low (Strong P-gp Substrate)
Digoxin (Control)
N/A
> 5.0
Benchmark P-gp Substrate
Part 2: Self-Validating Experimental Protocols
As an application scientist, I emphasize that robust assay design relies on causality—understanding why a condition is chosen—and self-validation through rigorous internal controls.
Objective: Determine the IC₅₀ of the indazole inhibitor against isolated recombinant kinases.
Causality & Logic: Because indazole derivatives are ATP-competitive inhibitors[1][11], the assay must be performed at an ATP concentration equal to the kinase's Michaelis-Menten constant (
Km
). Using physiological ATP levels (~1 mM) in vitro would artificially outcompete the inhibitor, masking its true binding affinity.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 3-fold serial dilution of Entrectinib in 100% DMSO. Dilute further in Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of 1% in the reaction[11][12].
Enzyme-Inhibitor Pre-incubation: Add recombinant TRKA or ROS1 enzyme to a 384-well microplate. Add the inhibitor dilutions and incubate for 15 minutes at room temperature. Self-Validation: Include a "No Enzyme" control (100% ATP baseline) and a "Vehicle Only" control (maximum kinase activity).
Reaction Initiation: Add the specific peptide substrate and ATP (at the predetermined
Km
for the specific kinase) to initiate the reaction[12].
Incubation: Incubate at 30°C for 45–60 minutes within the linear phase of the enzyme's kinetics[12].
Detection: Add the luminescent ATP-detection reagent (which contains luciferase/luciferin) to halt the kinase reaction and consume the remaining unreacted ATP[12].
Analysis: Measure luminescence. Calculate the percentage of inhibition relative to the vehicle control and fit the data to a 4-parameter logistic (4PL) curve to determine the IC₅₀[12].
Objective: Confirm that the inhibitor successfully penetrates the cell membrane and halts downstream oncogenic signaling.
Causality & Logic: We utilize the KM12 colorectal cancer cell line because it harbors a naturally occurring TPM3-NTRK1 gene fusion[2][3][6]. The survival of KM12 cells is strictly addicted to TRKA signaling, providing a clean genetic background to prove that cell death is caused by on-target kinase inhibition rather than off-target cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed KM12 cells in 6-well plates at
5×105
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Treat cells with Entrectinib at varying concentrations (e.g., 10, 50, 250 nM) for 2 hours[3][6]. Self-Validation: A 2-hour window is chosen specifically to observe direct phosphorylation changes before the onset of apoptosis (which occurs at 48 hours and would degrade all proteins)[6].
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a nitrocellulose membrane. Probe with primary antibodies against p-TRKA (Tyr490), p-PLCγ1, p-AKT, and p-MAPK[3][6].
Validation: Probe the same blot for total TRKA, total AKT, and total MAPK. Logic: Normalizing the phosphorylated signal against the total protein ensures the inhibitor is blocking kinase activity, not merely causing generalized protein degradation[3].
Protocol 3: Apical Efflux Ratio (AP-ER) Assay for P-gp Interaction
Objective: Accurately predict the CNS penetration of highly lipophilic indazole inhibitors.
Causality & Logic: In vivo, drugs enter the brain from the blood exclusively via the apical side of the endothelial cells (unidirectional flow)[4][10]. The AP-ER model isolates this dynamic, preventing the lipophilic retention artifacts seen in bidirectional assays[4].
Step-by-Step Methodology:
Cell Culture: Grow LLC-PK1 cells stably transfected with human P-gp on transwell permeable supports until they form a polarized, tight monolayer[4][13].
Dosing: Apply 1 µM of Entrectinib to the apical (A) chamber. In a parallel well, apply 1 µM of Entrectinib + a potent P-gp inhibitor (e.g., Elacridar) to the apical chamber[4][10].
Sampling: Collect samples from the basolateral (B) chamber at multiple time points (e.g., 30, 60, 90 minutes). Self-Validation: Run Digoxin concurrently as a known strong P-gp substrate positive control[13].
Quantification & Calculation: Quantify drug concentrations using LC-MS/MS. Calculate the AP-ER as the ratio of apparent permeability (
Papp
) in the presence of the P-gp inhibitor versus the
Papp
in the absence of the inhibitor[4]. An AP-ER near 1.0 indicates no significant P-gp efflux.
Part 3: Visualizations
Fig 1. TRK/ROS1 signaling pathway and targeted inhibition by indazole-based Entrectinib.
Fig 2. Sequential in vitro assay workflow for validating indazole-based kinase inhibitors.
References
Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. nih.gov.[Link]
Entrectinib is a Pan-Trk/ROS1/ALK Inhibitor for IPF and Solid Tumor Research. cancer-research-network.com.[Link]
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. nih.gov.[Link]
Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. aacrjournals.org.[Link]
Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein. nih.gov.[Link]
In vitro P-gp AP-ER of entrectinib, larotrectinib, and crizotinib. researchgate.net.[Link]
NTRK fusion-positive cancers and TRK inhibitor therapy. nih.gov.[Link]
Full article: Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. tandfonline.com.[Link]
Cancer Discovery Highlights Potent Effects of TP Therapeutics' Novel, Lead Investigational Compound Repotrectinib. biospace.com.[Link]
Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. aacrjournals.org.[Link]